2-(2,5-Dimethoxyphenyl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethoxyphenyl)propane-1,3-diamine is an organic compound with the molecular formula C11H18N2O2 It is a derivative of propane-1,3-diamine, where the propane backbone is substituted with a 2,5-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxyphenyl)propane-1,3-diamine typically involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxyphenyl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(2,5-Dimethoxyphenyl)propane-1,3-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethoxyphenyl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Diaminopropane: A simpler diamine with a similar backbone but lacking the phenyl group.
2,2-Dimethyl-1,3-propanediamine: Another diamine with a different substitution pattern on the propane backbone.
Spermidine: A polyamine with a longer carbon chain and additional amine groups.
Uniqueness
2-(2,5-Dimethoxyphenyl)propane-1,3-diamine is unique due to the presence of the 2,5-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
CAS No. |
918419-45-1 |
---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)propane-1,3-diamine |
InChI |
InChI=1S/C11H18N2O2/c1-14-9-3-4-11(15-2)10(5-9)8(6-12)7-13/h3-5,8H,6-7,12-13H2,1-2H3 |
InChI Key |
NMCCVFRFLAZHHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CN)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.